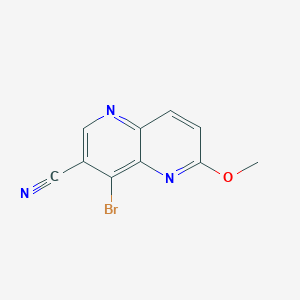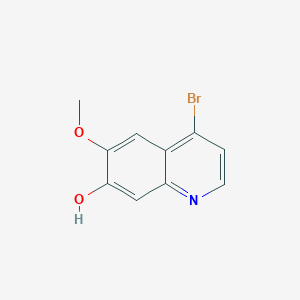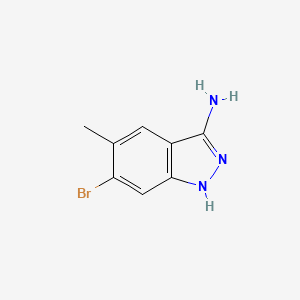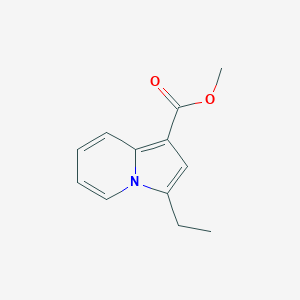
Methyl 3-ethyl-1-indolizinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-ethyl-1-indolizinecarboxylate: is a chemical compound belonging to the indolizine family, which are nitrogen-containing heterocyclic aromatic compounds
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 3-ethyl-1H-indole-2-carboxylate derivatives under acidic conditions.
Modern Approaches: Advances in synthetic chemistry have led to the development of more efficient methods, such as palladium-catalyzed cross-coupling reactions, which offer higher yields and better selectivity.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are commonly employed, where the compound is synthesized in large reactors under controlled conditions to ensure consistency and quality.
Continuous Flow Synthesis: Some industries are adopting continuous flow synthesis, which allows for a more streamlined and scalable production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated and amino derivatives.
科学的研究の応用
Chemistry: Methyl 3-ethyl-1-indolizinecarboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development. Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases. Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve inhibition of bacterial cell wall synthesis, while its anticancer properties could be due to interference with cell proliferation pathways.
類似化合物との比較
Methyl 3,5-diformyl-1-indolizinecarboxylate: Contains additional formyl groups, leading to different reactivity and applications.
Ethyl 5-methyl-3-(2-nitrobenzoyl)-1-indolizinecarboxylate: Features a nitrobenzoyl group, which imparts distinct chemical properties.
Uniqueness: Methyl 3-ethyl-1-indolizinecarboxylate stands out due to its specific structural features and the resulting biological and chemical properties, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
120221-70-7 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
methyl 3-ethylindolizine-1-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-9-8-10(12(14)15-2)11-6-4-5-7-13(9)11/h4-8H,3H2,1-2H3 |
InChIキー |
WIEZQFCECREZLD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C2N1C=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Ethylsulfonyl)-2'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15364201.png)
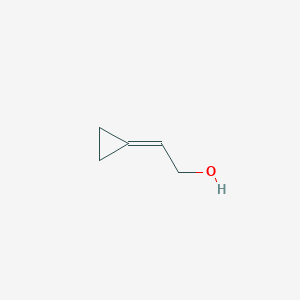
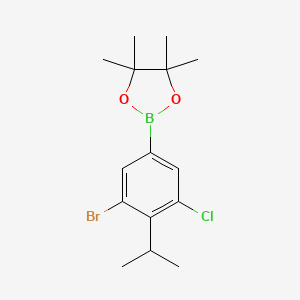
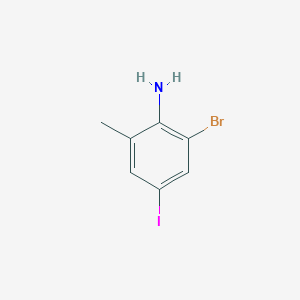
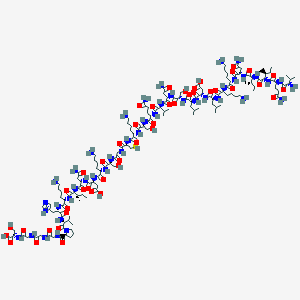

![tert-Butyl 5-methyl-5,6-dihydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364230.png)
![5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15364233.png)
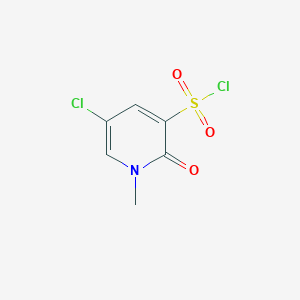

![5-([1,1'-Biphenyl]-4-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B15364255.png)
